5-Fluoro-4-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with fluoropyridine, piperazine, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine typically involves multiple steps, starting with the preparation of the fluoropyridine and pyrimidine intermediates. Common synthetic routes include:
Nucleophilic Substitution: Fluoropyridines can be synthesized by nucleophilic substitution of chlorine in chloropyridines with potassium fluoride (KF).
Cyclization Reactions: Pyrimidine rings are often formed through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final assembly of the compound may involve coupling reactions such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized under specific conditions.
Reduction: The fluoropyridine moiety can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluoropyridine and pyrimidine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like potassium fluoride (KF) and palladium catalysts are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield a phenol derivative, while reduction of the fluoropyridine moiety could produce a fluorinated amine.
Scientific Research Applications
5-Fluoro-4-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its fluorinated components may impart unique properties to materials, such as increased stability and resistance to degradation.
Biological Studies: The compound can be used in studies to understand the interaction of fluorinated molecules with biological systems.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets. The fluoropyridine and piperazine moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: A simpler fluorinated pyridine with similar electronic properties.
4-Fluoropyridine: Another fluorinated pyridine with different substitution patterns.
Fluorinated Indoles: Compounds with a fluorine atom on an indole ring, used in various biological applications.
Uniqueness
5-Fluoro-4-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine is unique due to its combination of fluoropyridine, piperazine, and methoxyphenyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(5-fluoropyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5O2/c1-30-17-4-2-14(3-5-17)19-18(23)20(26-13-25-19)27-6-8-28(9-7-27)21(29)15-10-16(22)12-24-11-15/h2-5,10-13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOKTPZGQLFBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CN=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.